n,n'-Bis(4-nitrophenyl)cystinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

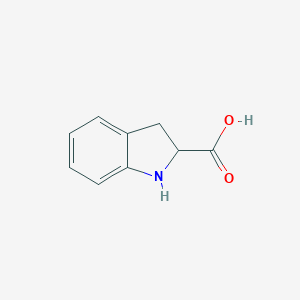

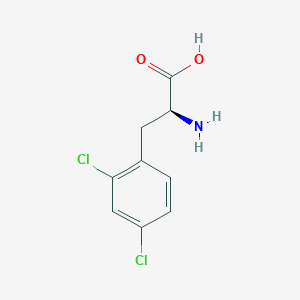

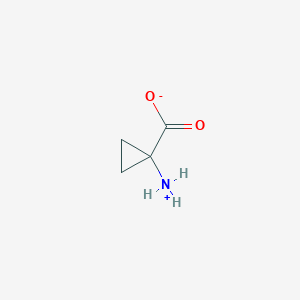

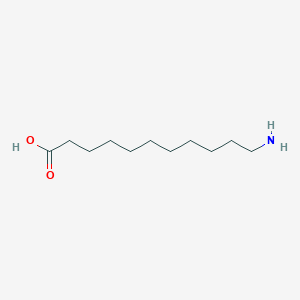

N,n’-Bis(4-nitrophenyl)cystinamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a cystinamide backbone, making it a unique molecule with distinct chemical properties.

Mechanism of Action

Target of Action

N,N’-Bis(4-nitrophenyl)cystinamide, also known as Nicarbazin, is primarily used as a coccidiostat in poultry . It targets the protozoan parasites causing coccidiosis, a disease that can lead to significant losses in the poultry industry . The compound is also effective against a wide range of parasites including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, and Taenia sp. and Mesocestoides sp .

Mode of Action

Nicarbazin is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1H) - pyrimidinone . The DNC represents the biologically active part of the complex, but to be absorbed it must be bound to the HDP . The DNC inhibits the formation of the vitelline membrane separating the egg yolk and egg white .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the protozoan parasites, preventing their reproduction and spread .

Pharmacokinetics

The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species . Following oral administration, nicarbazin rapidly dissociates in vivo into its two HDP and DNC components, which follow different routes of excretion: 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .

Result of Action

The primary result of N,N’-Bis(4-nitrophenyl)cystinamide’s action is the prevention of coccidiosis in poultry by inhibiting the reproduction of the causative protozoan parasites . This leads to a decrease in the prevalence of the disease, improving the health and productivity of the poultry.

Action Environment

The action of N,N’-Bis(4-nitrophenyl)cystinamide can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the diet of the birds, as certain feed components can interact with the drug and affect its bioavailability . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,n’-Bis(4-nitrophenyl)cystinamide typically involves the reaction of 4-nitroaniline with cystine. The process begins with the activation of cystine, followed by the nucleophilic substitution of the amino groups of 4-nitroaniline . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for N,n’-Bis(4-nitrophenyl)cystinamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,n’-Bis(4-nitrophenyl)cystinamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Oxidation: Hydrogen peroxide, acetic acid.

Substitution: Sodium methoxide, methanol.

Major Products Formed

Reduction: N,n’-Bis(4-aminophenyl)cystinamide.

Oxidation: Sulfoxides or sulfones of N,n’-Bis(4-nitrophenyl)cystinamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,n’-Bis(4-nitrophenyl)cystinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

Industry: Utilized in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

N,N’-Bis(4-nitrophenyl)urea: Similar in structure but lacks the cystinamide backbone.

N,N’-Bis(4-nitrophenyl)thiourea: Contains a thiourea group instead of a cystinamide group.

Uniqueness

N,n’-Bis(4-nitrophenyl)cystinamide is unique due to its cystinamide backbone, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications.

Properties

CAS No. |

34199-07-0 |

|---|---|

Molecular Formula |

C18H20N6O6S2 |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

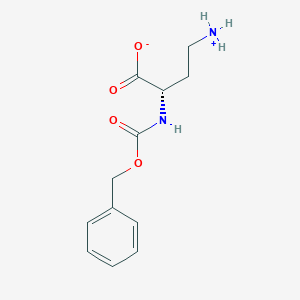

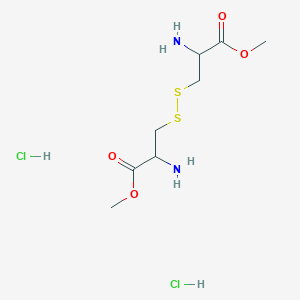

(2R)-2-amino-3-[[(2R)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1 |

InChI Key |

UDNQCHDHUMEZRM-HOTGVXAUSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Key on ui other cas no. |

34199-07-0 |

Synonyms |

34199-07-0; L-Cystinyl-bis-4-nitroanilide; (H-Cys-pNA)2; SCHEMBL10103954; ZINC13532293; FT-0639166 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)